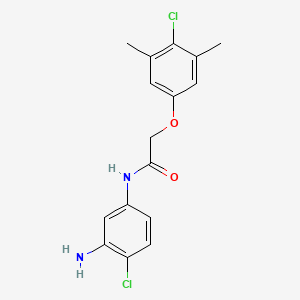
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
描述
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H16Cl2N2O2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 332.23 g/mol. Its structure includes a substituted phenyl ring, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentrations (MICs) against different bacterial strains:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective |
| Methicillin-resistant S. aureus (MRSA) | 16 | Moderate |
| Escherichia coli | 32 | Less effective |
| Candida albicans | 64 | Moderately effective |
The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and MRSA, while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and moderate activity against the yeast Candida albicans. The structure-activity relationship indicates that the presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The compound's ability to penetrate lipid membranes is attributed to its hydrophobic characteristics due to the chlorinated phenyl groups .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated a series of N-substituted phenyl chloroacetamides, including our compound of interest. The results demonstrated that structural modifications significantly influenced biological activity. The presence of chlorinated substituents was correlated with increased potency against both Gram-positive and Gram-negative bacteria . -
Cytotoxicity Assessment :
In another investigation focused on cancer cell lines, this compound was tested for cytotoxic effects against various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
Research Findings
The biological activity of this compound has been corroborated by several research findings:
- Lipinski's Rule of Five : The compound adheres to Lipinski's criteria for drug-likeness, suggesting favorable pharmacokinetic properties such as absorption and permeability .
- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models predict that modifications in substituents can enhance the biological efficacy of similar compounds. This indicates a pathway for optimizing the structure to improve potency and selectivity .
属性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-11-3-4-13(17)14(19)7-11/h3-7H,8,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOZLUFWNBRYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















